1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(2,5-dichlorophenyl)-
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Overview
Description
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(2,5-dichlorophenyl)- is a heterocyclic compound that belongs to the class of triazolotriazines This compound is characterized by its fused ring structure, which combines a triazole and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(2,5-dichlorophenyl)- typically involves the assembly of the triazine ring on the basis of a triazole-containing starting material or the assembly of a triazole ring starting from a triazine-containing compound . Common synthetic routes include cyclization reactions involving hydrazides of carboxylic acids and orthoformate esters . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the successful formation of the fused ring structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(2,5-dichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized triazolotriazine derivatives, while substitution reactions can produce a variety of substituted triazolotriazines with different functional groups .
Scientific Research Applications
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(2,5-dichlorophenyl)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(2,5-dichlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and blocking their activity . This inhibition can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo(1,5-a)(1,3,5)triazine: This compound has a similar fused ring structure but differs in the position of the triazole and triazine rings.
1,2,4-Triazolo(4,3-b)(1,2,4,5)tetrazine:
Uniqueness
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(2,5-dichlorophenyl)- is unique due to the presence of the 2,5-dichlorophenyl group, which enhances its chemical reactivity and potential for functionalization. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
73214-12-7 |
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Molecular Formula |
C10H5Cl2N5 |
Molecular Weight |
266.08 g/mol |
IUPAC Name |
7-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine |
InChI |
InChI=1S/C10H5Cl2N5/c11-7-2-1-6(3-8(7)12)9-4-14-17-5-13-16-10(17)15-9/h1-5H |
InChI Key |
XGGZSSQWHDNADL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=NN=CN3N=C2)Cl)Cl |
Origin of Product |
United States |
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